molecular formula C5H6BrN3 B494241 2-Bromo-4-hydrazinylpyridine CAS No. 923547-35-7

2-Bromo-4-hydrazinylpyridine

Cat. No. B494241
CAS RN: 923547-35-7
M. Wt: 188.03g/mol
InChI Key: PMWBINLNHGCCKR-UHFFFAOYSA-N
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Description

2-Bromo-4-hydrazinylpyridine is a chemical compound with the molecular weight of 188.03 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 2-Bromo-4-hydrazinylpyridine is 1S/C5H6BrN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9) . This indicates the presence of a bromine atom, a pyridine ring, and a hydrazine group in the molecule .


Physical And Chemical Properties Analysis

2-Bromo-4-hydrazinylpyridine is a powder with a melting point of 108-110 degrees Celsius . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Utility as a Building Block : 2-Bromo-4-iodopyridine, a derivative of 2-bromo-4-hydrazinylpyridine, is highlighted as a key building block for the synthesis of 2,4-disubstituted pyridines. It's synthesized from 2-bromopyridine and then converted to various 2,4-diaryl pyridines and 4-aryl-2,2'-bipyridines in one-pot reactions, showcasing its versatility in synthetic chemistry (Duan et al., 2004).
  • Facile Synthesis of Derivatives : A facile synthesis route for 2-bromo-6-pyrrolylpyridine from acylation of pyrrole is described, leading to the creation of a variety of novel 2-aryl-6-pyrrolylpyridines through Suzuki cross-couplings. This reflects the compound's role in the synthesis of novel compounds with potentially diverse applications (Song et al., 2011).
  • Regioselective Suzuki Cross-Coupling Reactions : 2,4-Dibromopyridine, a related compound, exhibits regioselective Suzuki cross-coupling, emphasizing its selective reactivity and potential for creating structurally precise compounds (Sicre et al., 2006).

Chemical Reactions and Applications

  • Direct Arylation and Suzuki Coupling : The use of bromo-chloropyridines, which are closely related to 2-bromo-4-hydrazinylpyridine, enables the synthesis of a wide variety of 2-arylpyridines through direct arylation and Suzuki coupling. This process highlights the utility of brominated pyridines in creating complexes with notable physical properties (Baloch et al., 2012).
  • Convertible Isocyanide for Multicomponent Chemistry : 2-Bromo-6-isocyanopyridine is noted for its stability and synthetic efficiency, serving as a convertible isocyanide in multicomponent chemistry. This property underscores its significance in the efficient synthesis of complex molecules like the opioid carfentanil (van der Heijden et al., 2016).

Biological and Physical Properties

  • Crystal Structure and Bonding : The crystal structure of 2-bromo-4-hydroxypyridine reveals intriguing hydrogen and halogen bonding patterns, offering insights into the intermolecular interactions and stability of such compounds (Monroe & Turnbull, 2019).
  • Super Lewis Basic Terpyridines Synthesis : The synthesis of highly electron-rich dialkylamino-substituted terpyridines from bromo-terpyridines demonstrates the compound's role in creating highly Lewis basic materials, potentially useful in various chemical applications (Kleoff et al., 2019).

Safety and Hazards

The safety information for 2-Bromo-4-hydrazinylpyridine includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

(2-bromopyridin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWBINLNHGCCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-hydrazinylpyridine

CAS RN

923547-35-7
Record name 2-bromo-4-hydrazinylpyridine
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